Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium bromide
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Overview
Description
Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide is an organophosphorus compound that features a phosphonium center bonded to a benzyl group, a dimethylamino-substituted phenyl group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide typically involves the reaction of diphenylphosphine with benzyl bromide in the presence of a base. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then isolated and purified.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide can undergo oxidation reactions to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: The compound can be used in the study of phosphonium-based drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The dimethylamino group enhances its solubility and reactivity, making it a versatile reagent in chemical transformations.
Comparison with Similar Compounds
- 4-(Dimethylamino)phenyldiphenylphosphine
- 4-(Dimethylamino)benzophenone
- 4-(4-Dimethylaminophenyl)pyridine
Comparison: Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide is unique due to its phosphonium center, which imparts distinct reactivity and stability compared to similar compounds. The presence of the benzyl group further differentiates it by providing additional steric and electronic effects that influence its chemical behavior.
Properties
Molecular Formula |
C27H27BrNP |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
benzyl-[4-(dimethylamino)phenyl]-diphenylphosphanium;bromide |
InChI |
InChI=1S/C27H27NP.BrH/c1-28(2)24-18-20-27(21-19-24)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)22-23-12-6-3-7-13-23;/h3-21H,22H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KCRUWMVYSYNNLP-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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